2-(2-Chloroethyl)quinoline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H11Cl2N |
|---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
2-(2-chloroethyl)quinoline;hydrochloride |
InChI |
InChI=1S/C11H10ClN.ClH/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10;/h1-6H,7-8H2;1H |
InChI Key |
JFMDQQFAOVUHPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCCl.Cl |
Origin of Product |
United States |
Reactivity and Transformation Pathways of 2 2 Chloroethyl Quinoline Hydrochloride
Chemical Reactions of the Chloroethyl Moiety
The ethyl chloride substituent at the 2-position of the quinoline (B57606) ring is an electrophilic center, making it a prime site for reactions with nucleophiles. Its reactivity allows for diverse molecular modifications, including substitution, reduction, and cyclization.
Nucleophilic Substitution Reactions
The carbon atom bonded to the chlorine in the chloroethyl moiety is electron-deficient and readily undergoes nucleophilic substitution, primarily through an SN2 mechanism. This allows for the displacement of the chloride ion by a wide range of nucleophiles, providing a versatile route to a variety of 2-substituted quinoline derivatives. The reaction generally involves treating the free base form of 2-(2-chloroethyl)quinoline (B15147119) with the desired nucleophile, often in a polar aprotic solvent to facilitate the reaction.
Common nucleophiles used in these transformations include amines, azide (B81097) ions, and thiolates. For instance, reaction with primary or secondary amines yields the corresponding N-substituted 2-(2-aminoethyl)quinolines. This type of reaction is fundamental in the synthesis of more complex molecules, such as in the preparation of the opioid etonitazene, where a secondary amine on a benzimidazole (B57391) precursor is alkylated with (2-chloroethyl)diethylamine to form the final product. wikipedia.org Similarly, reaction with sodium azide provides 2-(2-azidoethyl)quinoline, a versatile intermediate that can be subsequently reduced to the primary amine or used in cycloaddition reactions. The reaction with thiols or thiourea (B124793) can also occur, leading to the formation of thioethers or isothiouronium salts, respectively. mdpi.com
| Nucleophile (Example) | Reagent/Conditions | Product |
| Diethylamine | K₂CO₃, DMF | 2-(2-Diethylaminoethyl)quinoline |
| Sodium Azide | Acetone or DMF | 2-(2-Azidoethyl)quinoline |
| Sodium Thiophenolate | Ethanol | 2-(2-Phenylthioethyl)quinoline |
| Ammonia | Ethanol, heat | 2-(2-Aminoethyl)quinoline |
Reduction Strategies to Alkyl Groups
The conversion of the chloroethyl group to an ethyl group involves the reduction of the carbon-chlorine bond. This transformation can be achieved using several standard reductive methods, although care must be taken to avoid the simultaneous reduction of the quinoline ring itself.
One common strategy is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is often effective for dehalogenation. Another approach involves the use of hydride reagents. While powerful hydrides like lithium aluminum hydride (LiAlH₄) would likely reduce the quinoline ring in addition to the C-Cl bond, milder and more selective reagents can be employed. Transfer hydrogenation represents a viable alternative. For example, the reduction of the quinoline ring system to 1,2,3,4-tetrahydroquinolines has been successfully achieved using systems like hydrosilane/ethanol catalyzed by gold nanoparticles. researchgate.net While this specific study focused on the ring, similar conditions could potentially be adapted for selective dehalogenation of the side chain. Cobalt-based catalysts have also been shown to effectively reduce the quinoline ring to 1,2-dihydroquinolines using H₃N·BH₃, and under these conditions, other reducible groups like acyl moieties can also be hydrogenated. nih.gov The choice of reductant and conditions is crucial to achieve the desired chemoselectivity.
Intramolecular Cyclization Phenomena
The structure of 2-(2-chloroethyl)quinoline, featuring a nucleophilic nitrogen atom and an electrophilic chloroethyl side chain in proximity, is well-suited for intramolecular cyclization. Upon heating, particularly in the free base form, the quinoline nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl group. This process results in the formation of a new six-membered ring, leading to a fused, tricyclic aromatic system known as a dehydroquinolizinium salt.
This type of reaction is a known pathway for forming bridged and fused heterocyclic systems. semanticscholar.orgnih.gov The resulting product is a quaternary ammonium (B1175870) salt, which is stabilized by the aromaticity of the quinoline ring. The propensity for this cyclization to occur depends on reaction conditions such as temperature and solvent. The formation of such fused ring systems is a significant transformation pathway for this molecule. nih.gov
Hydrolysis Studies and Intermediate Formation (e.g., Sulfonium (B1226848) Salts)
Under aqueous conditions, the chloroethyl group can undergo hydrolysis to yield 2-(2-hydroxyethyl)quinoline (B89422). This reaction is a nucleophilic substitution where water acts as the nucleophile. The reaction may proceed slowly but can be accelerated by heat or the presence of a phase-transfer catalyst.
In the presence of sulfur nucleophiles, intermediate sulfonium salts can be formed. For example, reaction with a thioether like dimethyl sulfide (B99878) would lead to the formation of a stable dimethylsulfonium salt. This reaction proceeds by the nucleophilic attack of the sulfur atom on the carbon bearing the chlorine, displacing the chloride ion. Such intermediates can be useful in subsequent synthetic steps. The formation of sulfonium salts is a common reaction for alkyl halides and demonstrates the electrophilicity of the chloroethyl moiety. Studies on related quinoline systems have shown that reactions with thiols are a viable pathway for functionalization. mdpi.com
Reactions Involving the Quinoline Nitrogen Atom
The nitrogen atom of the quinoline ring is a nucleophilic center, although its reactivity is tempered by its inclusion in an aromatic system. In the hydrochloride salt form, the nitrogen is protonated and thus unreactive. However, upon neutralization to the free base, it can participate in reactions with electrophiles.
Alkylation and Acylation Reactions
The free base of 2-(2-chloroethyl)quinoline can be N-alkylated by reacting it with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form quaternary N-alkyl-2-(2-chloroethyl)quinolinium salts. psu.eduresearchgate.net This reaction converts the neutral quinoline into a positively charged quinolinium ion. The reaction is typically carried out in a suitable solvent, and the resulting quinolinium salt often precipitates from the solution. Theoretical studies suggest that N-alkylation is an orbital-controlled reaction. psu.edu
Similarly, N-acylation can be achieved by reacting the free base with acylating agents such as acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride). This forms N-acylquinolinium salts, which are generally highly reactive intermediates. These salts can be susceptible to nucleophilic attack at the carbonyl carbon or at positions on the quinoline ring. The functionalization of the quinoline nitrogen provides a route to modify the electronic properties of the molecule and introduce new functional groups. chemistryviews.org
| Reaction Type | Reagent Example | Product Class |
| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl-2-(2-chloroethyl)quinolinium iodide |
| N-Alkylation | Benzyl Bromide (BnBr) | N-Benzyl-2-(2-chloroethyl)quinolinium bromide |
| N-Acylation | Acetyl Chloride (AcCl) | N-Acetyl-2-(2-chloroethyl)quinolinium chloride |
| N-Acylation | Benzoyl Chloride (BzCl) | N-Benzoyl-2-(2-chloroethyl)quinolinium chloride |
Protonation and Quinolinium Cation Formation
The compound 2-(2-chloroethyl)quinoline hydrochloride exists as a salt, wherein the nitrogen atom of the quinoline ring is protonated. This protonation is a fundamental characteristic of quinolines, which are basic due to the lone pair of electrons on the heterocyclic nitrogen atom. The resulting cation is known as a quinolinium ion. nih.gov
The formation of the quinolinium cation significantly alters the electronic distribution within the aromatic system. The positive charge on the nitrogen atom imparts a strong electron-withdrawing effect, which deactivates the entire heterocyclic ring system towards electrophilic attack and simultaneously activates it for certain types of nucleophilic reactions.
In the solid state, the quinolinium cation actively participates in hydrogen bonding. The protonated nitrogen (N-H+) can act as a hydrogen bond donor, interacting with counter-ions (like the chloride anion) or solvent molecules (like water). researchgate.netnih.gov These interactions are crucial in defining the crystal lattice structure and can influence the molecule's physical properties. nih.govgeorgiasouthern.edu For instance, studies on related quinolinium chloride hydrates show extensive hydrogen-bonding networks where water molecules bridge the quinolinium cation and chloride anions, creating stable two- or three-dimensional supramolecular arrays. researchgate.netnih.gov
N-Oxide Mediated Functionalization
A powerful strategy for enhancing and directing the reactivity of the quinoline ring is through the formation of a quinoline N-oxide. This transformation involves the oxidation of the quinoline nitrogen atom, which fundamentally alters the reactivity patterns of the heterocycle. The N-oxide group can act as an internal directing group, facilitating functionalization at positions that are otherwise difficult to access, most notably the C2 and C8 positions. nih.govresearchgate.net
The N-oxide activates the C2 and C8 positions towards C-H functionalization through various transition-metal-catalyzed or metal-free pathways. nih.govrsc.orgrsc.org This methodology allows for the introduction of a wide array of substituents onto the quinoline core. The process typically involves an initial activation of the N-oxide, often with an anhydride (B1165640) or a metal catalyst, followed by a deoxygenative functionalization step where the oxygen atom is ultimately removed. nih.govorganic-chemistry.org This approach has been successfully employed for arylation, amination, sulfonylation, and thiolation reactions. nih.govresearchgate.netresearchgate.net
Table 1: Examples of N-Oxide Mediated Functionalization Reactions on the Quinoline Scaffold
| Reaction Type | Reagents/Catalyst | Position Functionalized | Product Type | Citations |
|---|---|---|---|---|
| Deoxygenative Heteroarylation | N-sulfonyl-1,2,3-triazoles (metal-free) | C2 | 2-Triazolylquinolines | nih.gov |
| Deoxygenative Thiolation | Thiourea / Triflic anhydride (metal-free) | C2 | Quinoline-2-thiones | organic-chemistry.org |
| C-H Arylation | Arylzinc reagents / TFAA (metal-free) | C2 | 2-Arylquinolines | researchgate.net |
| C-H Acylation | Benzaldehyde / PdCl₂ | C8 | 8-Acylquinolines | rsc.org |
| C-H Amination | Not specified / Copper catalyst | C8 | 8-Amidoquinolines | acs.org |
| C-H Alkylation | Katritzky salts / Visible light (catalyst-free) | C2 | C2-Alkylated quinoline-N-oxides | chemrxiv.org |
Reactivity of the Quinoline Ring System
Electrophilic and Nucleophilic Aromatic Substitution Considerations
The reactivity of the quinoline ring in 2-(2-chloroethyl)quinoline towards aromatic substitution is dichotomous, governed by the electronic nature of its two fused rings.
Electrophilic Aromatic Substitution (EAS): The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, a characteristic that is further amplified in the protonated quinolinium form. This deactivates the entire molecule towards electrophiles. Consequently, electrophilic substitution, such as nitration or halogenation, does not readily occur on the pyridine ring. Instead, reactions take place preferentially on the more electron-rich benzene (B151609) ring, primarily at the C5 and C8 positions. These positions are analogous to the alpha-positions of naphthalene (B1677914) and lead to more stable carbocation intermediates. Friedel-Crafts reactions are generally difficult to perform on quinoline because the Lewis acid catalyst complexes with the basic nitrogen atom, further deactivating the ring. quora.comelectronicsandbooks.com
Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the C2 and C4 positions. For NAS to occur, a suitable leaving group must be present at one of these positions. In the case of 2-(2-chloroethyl)quinoline, the C2 position is substituted with an alkyl group, not a leaving group, making direct NAS on the ring challenging under standard conditions. However, the chloro substituent on the ethyl side chain is susceptible to nucleophilic substitution, a reaction of the side chain rather than the ring itself.
C-H Functionalization and Alkylation
Direct C-H functionalization has emerged as a powerful, atom-economical method for modifying heterocyclic scaffolds like quinoline, bypassing the need for pre-functionalized starting materials. nih.govyoutube.com These reactions are typically catalyzed by transition metals such as palladium, rhodium, cobalt, or rare-earth metals, which can activate specific C-H bonds. acs.orgnih.gov
For quinoline derivatives, C-H functionalization can be directed to various positions. While C2 functionalization is common for unsubstituted quinolines, the presence of the 2-(2-chloroethyl) group in the title compound means that other sites become targets. researchgate.net The C8-position is a frequent site for functionalization, often achieved through transition-metal catalysis, sometimes utilizing the quinoline nitrogen or a pre-installed N-oxide as a directing group to guide the catalyst. rsc.orgacs.orgacs.org For instance, rare-earth metal catalysts have been shown to selectively alkylate the C8-H bond of quinolines with alkenes. nih.gov
Table 2: Selected C-H Functionalization and Alkylation Reactions of the Quinoline Ring
| Reaction Type | Catalyst/System | Position(s) | Coupling Partner | Citations |
|---|---|---|---|---|
| C8-H Alkylation | Half-sandwich rare-earth catalysts | C8 | Alkenes (e.g., styrenes) | nih.gov |
| C8-H Alkylation | Co(III) catalyst / N-oxide directing group | C8 | Cyclopropanols | acs.org |
| C-H Arylation | Pd(OAc)₂ catalyst | C2, C3, C4, C5, C8 | Arylboronic acids | nih.gov |
| C-H Alkenylation | Rh(III) catalyst | C4 | Alkenes | acs.org |
| C-H Amination | Metal-free / Oxidative | C5 | Amides | acs.org |
Condensation Reactions
Condensation reactions typically involve the joining of two molecules with the elimination of a small molecule like water or an alcohol. unizin.orgunizin.org For 2-(2-chloroethyl)quinoline, the most probable site for condensation is the methylene (B1212753) (CH₂) group of the ethyl side chain that is attached to the quinoline ring (the benzylic position).
The hydrogens on this benzylic carbon are weakly acidic due to the electron-withdrawing nature of the adjacent quinoline ring and their ability to stabilize a negative charge through resonance. This reactivity is analogous to that of 2-methylquinoline (B7769805) (quinaldine), which is well-known to undergo condensation with aldehydes and ketones. rsc.orgacs.org For example, 2-methylquinoline condenses with benzaldehydes in the presence of acetic anhydride to form styrylquinolines. rsc.org A plausible mechanism involves the formation of a 2-methylene-1,2-dihydroquinoline intermediate, which then acts as a nucleophile. rsc.org It is expected that 2-(2-chloroethyl)quinoline could undergo similar Claisen-Schmidt or aldol-type condensation reactions, although its reactivity might be modulated by the presence of the chlorine atom on the side chain.
Oxidation Reactions of Ring Substituents
The 2-(2-chloroethyl) side chain is susceptible to oxidation, particularly at the benzylic carbon (the CH₂ group directly attached to the quinoline ring). This reactivity is a general feature of alkyl-substituted aromatic and heteroaromatic rings. pressbooks.pubpearson.comlibretexts.orglibretexts.org
Strong oxidizing agents, such as hot, alkaline potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize alkyl side chains attached to an aromatic ring to a carboxylic acid group. libretexts.orglibretexts.org For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom, a condition met by the 2-(2-chloroethyl) group. libretexts.orglibretexts.org The oxidation of the side chain would cleave the C-C bond, converting the 2-(2-chloroethyl)quinoline into quinoline-2-carboxylic acid (quinaldic acid). Care must be taken with reaction conditions, as harsh oxidation can also lead to the degradation of the quinoline ring itself. youtube.com Heterogeneous permanganate oxidations can sometimes offer milder conditions, leading to ketones from secondary benzylic carbons without C-C bond cleavage. acs.org Enzymatic oxidation is also a known pathway for the transformation of alkylquinoline side chains. rsc.org
Incorporation of Complex Functional Groups
Formation of Ureidoalkyl Derivatives
The ureidoalkyl functional group (-NH-CO-NH-R) is a significant pharmacophore found in numerous biologically active compounds, known for its ability to form strong hydrogen bonds with biological targets. The synthesis of quinoline derivatives bearing this moiety can be effectively achieved starting from this compound via a versatile two-step synthetic sequence.
The strategy involves first converting the chloroethyl side chain into a more reactive aminoethyl group, which then serves as a handle for the construction of the urea linkage.
Conversion to 2-(2-Aminoethyl)quinoline: The initial and crucial step is the nucleophilic substitution of the chloride with an amine functional group. While direct amination with ammonia is possible, a more controlled and higher-yielding approach involves a two-stage process using sodium azide followed by reduction.
Azide Formation: 2-(2-Chloroethyl)quinoline is treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF to produce 2-(2-azidoethyl)quinoline.
Reduction: The resulting azide is then reduced to the primary amine, 2-(2-aminoethyl)quinoline. This reduction can be accomplished using various standard methods, such as catalytic hydrogenation (H₂/Pd-C), reduction with lithium aluminum hydride (LiAlH₄), or the Staudinger reaction (triphenylphosphine followed by hydrolysis).
Urea Formation: With the key 2-(2-aminoethyl)quinoline intermediate in hand, the urea moiety is constructed by reaction with an appropriate isocyanate (R-N=C=O). The nucleophilic primary amine of the intermediate readily attacks the electrophilic carbonyl carbon of the isocyanate. This addition reaction proceeds smoothly, typically at room temperature in an anhydrous solvent, to yield the desired N-substituted ureidoalkyl derivative.
The versatility of this method lies in the wide variety of commercially available isocyanates. By selecting different alkyl or aryl isocyanates, a diverse library of 1-[2-(quinolin-2-yl)ethyl]-3-(substituted)urea derivatives can be synthesized, allowing for systematic exploration of structure-activity relationships.
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
| 1a | 2-(2-Chloroethyl)quinoline | Sodium Azide (NaN₃) | 2-(2-Azidoethyl)quinoline | Nucleophilic Substitution |
| 1b | 2-(2-Azidoethyl)quinoline | H₂, Pd/C or LiAlH₄ | 2-(2-Aminoethyl)quinoline | Reduction |
| 2 | 2-(2-Aminoethyl)quinoline | Phenyl Isocyanate (PhNCO) | 1-Phenyl-3-[2-(quinolin-2-yl)ethyl]urea | Nucleophilic Addition |
This synthetic route demonstrates an efficient method for transforming the simple chloroethyl side chain into a more complex and functionally important ureidoalkyl group, significantly expanding the chemical diversity accessible from the starting material.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
